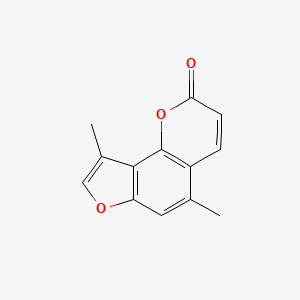
4',5-Dimethylangelicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4',5-Dimethylangelicin, also known as this compound, is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Mechanism of Action
4',5-Dimethylangelicin (C13H10O3) is known for its ability to interact with DNA, especially under ultraviolet A radiation. It binds covalently to DNA, leading to mutagenic effects in various organisms, including bacteria and mammalian cells. The compound exhibits different binding affinities depending on the DNA sequence, favoring specific purine-pyrimidine arrangements .
Photochemical Studies
This compound has been extensively studied for its photochemical properties. It acts as a photosensitizer, promoting the formation of DNA adducts upon UV irradiation. This characteristic is crucial for understanding DNA damage mechanisms and developing phototherapeutic agents.
Key Findings:
- In the presence of UV light, it induces chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells.
- It shows mutagenicity in Escherichia coli and Saccharomyces cerevisiae when exposed to UV radiation .
Molecular Biology Research
The compound's ability to bind to specific DNA sequences makes it valuable for molecular biology applications, particularly in gene regulation studies and as a tool for investigating DNA-protein interactions.
Case Study:
A study demonstrated that this compound preferentially binds to alternating A-T sequences in DNA. This binding specificity can be utilized to design targeted gene delivery systems or to study the effects of DNA damage on gene expression .
Medicinal Chemistry
Research indicates potential therapeutic applications of this compound in cancer treatment due to its ability to induce DNA damage selectively in cancer cells while sparing normal cells.
Clinical Relevance:
- The compound has shown promise in preclinical studies as a potential agent for photodynamic therapy.
- Its mutagenic properties are being explored for the development of targeted cancer therapies that exploit the differences between cancerous and normal tissues .
Data Table: Summary of Applications
特性
CAS番号 |
5762-92-5 |
|---|---|
分子式 |
C13H10O3 |
分子量 |
214.22 g/mol |
IUPAC名 |
5,9-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-10-12(8(2)6-15-10)13-9(7)3-4-11(14)16-13/h3-6H,1-2H3 |
InChIキー |
SYNCKGPPLJHSSM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CO2)C)C3=C1C=CC(=O)O3 |
正規SMILES |
CC1=CC2=C(C(=CO2)C)C3=C1C=CC(=O)O3 |
Key on ui other cas no. |
5762-92-5 |
同義語 |
4',5-dimethylangelicin 5,9-dimethylangelicin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















